Lipophilicity (XLogP3-AA) Comparison: CF3 vs. OCH3 and Br Substituents on the N2-Aryl Ring
The target compound exhibits a computed lipophilicity (XLogP3-AA) of 4.6, which is 0.9 log units higher than its 4-methoxyphenyl analog (XLogP3-AA = 3.7) and 0.2 log units higher than its 4-bromophenyl analog (XLogP3-AA = 4.4). This difference reflects the superior lipophilic character conferred by the -CF3 substituent [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 |
| Comparator Or Baseline | 2-(4-methoxyphenyl) analog: XLogP3-AA = 3.7; 2-(4-bromophenyl) analog: XLogP3-AA = 4.4 |
| Quantified Difference | ΔXLogP3-AA = +0.9 (vs. OCH3); +0.2 (vs. Br) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity can significantly enhance membrane permeability and target binding for hydrophobic pockets, directly impacting a compound's suitability for screening libraries or SAR exploration campaigns.
- [1] PubChem. Compound Summary for CID 71791558 (Target Compound). National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for CID 71791373 (4-Methoxyphenyl analog). National Center for Biotechnology Information (2026). View Source
- [3] PubChem. Compound Summary for CID 71791700 (4-Bromophenyl analog). National Center for Biotechnology Information (2026). View Source
